molecular formula C15H16N8O4 B2716013 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide CAS No. 1448057-10-0

3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide

Cat. No.: B2716013
CAS No.: 1448057-10-0
M. Wt: 372.345
InChI Key: IHHGUCQURPAMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide is a useful research compound. Its molecular formula is C15H16N8O4 and its molecular weight is 372.345. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Heterocyclic compounds, especially those containing pyrimidine and triazole rings, are of significant interest due to their versatile chemical properties and potential for various reactions. Research has shown that compounds with pyrazolopyrimidinyl and pyridazinyl groups can be synthesized through cyclization reactions and have been explored for their enzymatic activity enhancement properties (Abd & Awas, 2008). Such compounds reveal potent effects on increasing the reactivity of enzymes like cellobiase, indicating their potential in biocatalysis and enzyme engineering.

Antimicrobial and Anti-inflammatory Applications

Derivatives of pyrimidine and related heterocyclic compounds have shown promising antimicrobial and anti-inflammatory properties. For instance, thienopyrimidine derivatives have been synthesized with significant antimicrobial activity, highlighting the role of these compounds in developing new therapeutic agents (Bhuiyan et al., 2006). Additionally, compounds synthesized from citrazinic acid and featuring pyridine and pyrimidinone moieties have demonstrated good anti-inflammatory activity, comparable to known drugs like Prednisolone (Amr et al., 2007).

Anticancer Potential

The exploration of heterocyclic compounds extends to anticancer applications, where novel pyrazolopyrimidine derivatives have been identified as potent anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016). These findings underscore the importance of such compounds in medicinal chemistry, particularly in designing drugs targeting cancer and inflammation-related pathways.

Structural and Mechanistic Insights

The structural elucidation of heterocyclic compounds, including their synthesis and reaction mechanisms, provides foundational knowledge that supports their application in various scientific fields. For instance, studies on triazolopyrimidines and pyridazinone derivatives offer insights into their potential use in pharmaceuticals, highlighting the importance of understanding these compounds' chemical behavior and reactivity (Gomha et al., 2018).

Properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8O4/c24-12(3-6-21-7-4-13(25)19-15(21)27)17-5-8-22-14(26)2-1-11(20-22)23-10-16-9-18-23/h1-2,4,7,9-10H,3,5-6,8H2,(H,17,24)(H,19,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHGUCQURPAMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1N2C=NC=N2)CCNC(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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